2-丙烯酸,2-异氰酸乙酯

描述

Synthesis Analysis

The synthesis of isocyanate esters, including 2-propenoic acid, 2-isocyanatoethyl ester, can involve esterification of isocyanide carboxylic acids under specific conditions. These reactions can yield esters with significant yields and are pivotal for further chemical manipulations and applications. For instance, McAlees et al. (1990) describe the esterification process of naturally occurring isocyanide carboxylic acids, leading to the formation of isocyanate esters with retained biological activity (McAlees, Schwartzentruber, & Taylor, 1990).

Molecular Structure Analysis

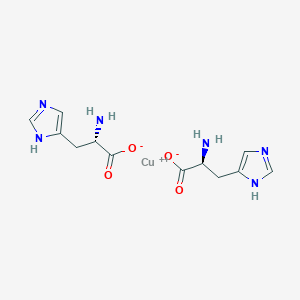

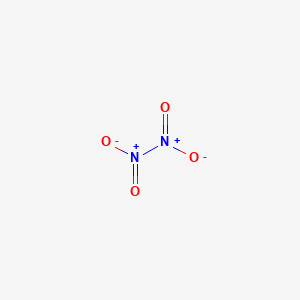

The molecular structure of 2-propenoic acid, 2-isocyanatoethyl ester, and related compounds is essential for understanding their reactivity and properties. The characterization of these molecules often involves X-ray crystallography and nuclear magnetic resonance (NMR) methods, providing insights into their structural configurations and stability (Haasbroek, Oliver, & Carpy, 1998).

Chemical Reactions and Properties

2-Propenoic acid, 2-isocyanatoethyl ester, participates in various chemical reactions, including polymerization and reactions with compounds containing active hydrogen. These reactions are influenced by catalysts and can lead to the formation of polymers, carbamic acids, and amides, showcasing the versatility of isocyanate esters in chemical synthesis (Farkas & Mills, 1962).

科学研究应用

聚合物科学与环境安全

- 非异氰酸酯聚氨酯合成:传统聚氨酯来源于异氰酸酯,存在健康风险。研究已经转向使用二氧化碳或简单碳酸酯开发非异氰酸酯聚氨酯(NIPUs),提供了一种环保的替代方案,具有无溶剂合成、化学降解抗性、增加耐磨性以及能够在潮湿基底上施用并在寒冷条件下固化的特性(Rokicki, Parzuchowski, & Mazurek, 2015)。

生物技术和生化应用

- 乳酸衍生物生产:乳酸是一种从生物质中提取的关键羟基羧酸,通过化学和生物技术途径可作为各种化学品的前体,包括丙烯酸和乳酸酯。这些过程突显了将生物质转化为有价值化学品的绿色化学潜力,暗示类似的途径可以用于探索“2-丙烯酸,2-异氰酸乙酯”(Gao, Ma, & Xu, 2011)。

环境毒理学

- 邻苯二甲酸酯环境影响:对邻苯二甲酸酯的研究,它们与“2-丙烯酸,2-异氰酸乙酯”共享功能基团,突显了对它们作为增塑剂的广泛使用以及作为污染物存在的担忧。这些化合物,包括二-2-乙基己基邻苯二甲酸酯(DEHP),正在接受对其潜在内分泌干扰效应和环境持久性的审查。对它们的慢性水生毒性和在自然来源中的存在进行的调查强调了理解这类化学品的环境命运和生物活性的重要性(Latini, Verrotti, & De Felice, 2004)。

作用机制

Target of Action

As an isocyanate compound, it is known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

2-Isocyanatoethyl Acrylate, like other isocyanates, reacts with compounds containing active hydrogen atoms. This reaction typically results in the formation of a covalent bond, leading to the production of urethane or urea linkages . This property is often exploited in the production of polymers, where 2-Isocyanatoethyl Acrylate can act as a cross-linking agent.

Biochemical Pathways

Given its reactivity, it may interfere with various biochemical processes by reacting with biological molecules containing active hydrogen atoms, such as proteins and dna .

Pharmacokinetics

Its bioavailability would depend on the route of exposure and the presence of compounds with which it can react .

Result of Action

Due to its reactivity, it could potentially cause cellular damage by reacting with vital cellular components such as proteins and dna .

Action Environment

The action, efficacy, and stability of 2-Isocyanatoethyl Acrylate can be influenced by various environmental factors. For instance, the presence of moisture can lead to premature reaction of the isocyanate group, reducing its efficacy . Additionally, exposure to extreme temperatures or direct sunlight may affect its stability .

安全和危害

属性

IUPAC Name |

2-isocyanatoethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-6(9)10-4-3-7-5-8/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNXHTDWGGVXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

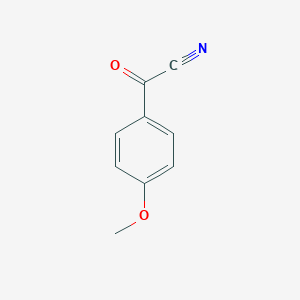

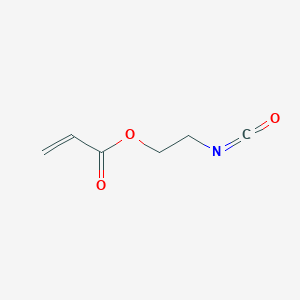

C=CC(=O)OCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117229-85-3 | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117229-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2075184 | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 2-isocyanatoethyl ester | |

CAS RN |

13641-96-8 | |

| Record name | 2-Isocyanatoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13641-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013641968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-isocyanatoethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isocyanatoethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOCYANATOETHYLACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is 2-isocyanatoethyl acrylate and how is it typically used?

A1: 2-isocyanatoethyl acrylate, also known as 2-acryloyloxyethyl isocyanate, is a bifunctional molecule containing both isocyanate (-NCO) and acrylate (-CH=CH-COO-) groups. This unique structure makes it a valuable building block for synthesizing various polymers, particularly in the field of UV-curable materials. The isocyanate group readily reacts with alcohols to form urethane linkages, while the acrylate group enables rapid polymerization upon exposure to UV light.

Q2: How does 2-isocyanatoethyl acrylate contribute to the properties of UV-curable coatings?

A2: 2-isocyanatoethyl acrylate is often used to synthesize poly(alkyl urethane) acrylate oligomers (AUAOs), which are key components in UV-curable coatings [, ]. These oligomers possess desirable properties for coatings, such as low viscosity, good adhesion, and excellent mechanical properties after curing [, , ]. The urethane acrylate oligomers can also be used for UV curable inks and adhesives [, ].

Q3: Can you provide an example of how 2-isocyanatoethyl acrylate is used to modify natural polymers for UV-curable applications?

A3: Researchers have successfully modified cellulose nanocrystals (CNC) with 2-isocyanatoethyl acrylate to enhance their compatibility with UV-curable polyurethane acrylate (PUA) coatings []. This modification involves introducing acrylic groups onto the CNC surface, allowing for better dispersion and interaction within the PUA matrix during UV curing. This leads to improved mechanical properties and surface hardness of the resulting nanocomposite coatings [].

Q4: Besides cellulose, has 2-isocyanatoethyl acrylate been used to modify other natural polymers for UV-curable applications?

A4: Yes, 2-isocyanatoethyl acrylate has been successfully used to modify castor oil, a natural triglyceride, to create a novel UV-curable resin []. This modification takes advantage of the hydroxyl groups present in castor oil, which react with the isocyanate group of 2-isocyanatoethyl acrylate to form urethane acrylate. This modified castor oil can then be crosslinked using UV irradiation, creating a potentially more sustainable alternative for UV-curable materials [].

Q5: What are the advantages of using macro cross-linkers containing 2-isocyanatoethyl acrylate in the preparation of elastomers?

A5: Macro cross-linkers synthesized using 2-isocyanatoethyl acrylate can impart unique properties to elastomers. For instance, they can be used to control the stress upturn behavior of the elastomer at large deformations []. By varying the fraction of vinyl side groups within the macro cross-linker, researchers can fine-tune the stress-strain characteristics of the resulting material [].

Q6: Are there any challenges associated with using macro cross-linkers containing 2-isocyanatoethyl acrylate for elastomer synthesis?

A6: One potential challenge is the creation of artificial inhomogeneity in the cross-link density within the elastomer []. The presence of short poly(ethyl acrylate) strands within the macro cross-linker can limit the overall chain stretchability and create variations in the cross-linking density, ultimately influencing the mechanical properties of the final material [].

Q7: What are the potential benefits of using 2-isocyanatoethyl acrylate in low-viscosity UV-curable coatings?

A7: Tri-functionality urethane acrylate synthesized from 2-isocyanatoethyl acrylate exhibits low viscosity and is easy to handle during application []. This property allows for the formulation of UV-curable coatings with minimal or no solvent addition, making them more environmentally friendly. Furthermore, these low-viscosity coatings demonstrate excellent performance after curing, including high hardness, abrasion resistance, scratch resistance, heat resistance, and weather resistance [].

Q8: What other applications, beyond coatings, can benefit from the use of 2-isocyanatoethyl acrylate?

A8: The versatility of 2-isocyanatoethyl acrylate extends to applications such as printing inks and adhesives []. Its ability to form UV-curable materials with desirable mechanical properties makes it well-suited for these applications.

Q9: Can 2-isocyanatoethyl acrylate be used in conjunction with other monomers in UV-curable systems?

A9: Yes, 2-isocyanatoethyl acrylate is often combined with other monomers to achieve desired properties in the final cured material. For instance, it can be copolymerized with ethyl acrylate to create elastomers with tailored mechanical properties []. The choice of comonomer and its ratio can significantly impact the final properties of the cured material, including its flexibility, hardness, and thermal stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)